1,3-Cyclobutanedicarboxylic acid, 1-methyl ester

Description

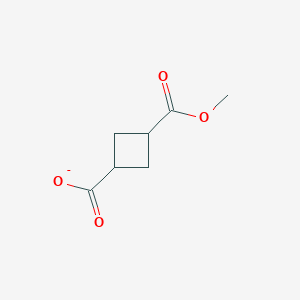

Structure

3D Structure

Properties

Molecular Formula |

C7H9O4- |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

3-methoxycarbonylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |

InChI Key |

AJAHGOJIRQOMLK-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1CC(C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Reactants : Maleic or fumaric acid esters (e.g., diethyl fumarate) react with ketene diethyl acetal.

- Catalysts : Lewis acids like diisobutylaluminum chloride (1.1–1.3 equivalents) and sterically hindered bases (e.g., ethyldiisopropylamine) enable cycloaddition at low temperatures (−20°C to −25°C).

- Stereochemical Outcome :

- Dissolve (1R)-menthyl fumarate in toluene at −21°C.

- Add diisobutylaluminum chloride and ethyldiisopropylamine.

- Introduce ketene diethyl acetal, maintaining temperatures below −19°C.

- Quench with sodium bicarbonate, extract with hexane, and purify via recrystallization.

Yield : 87% diastereomeric excess (de) for trans-(1S,2R)-isomer.

Advantages and Limitations

- Advantages : High stereoselectivity, scalability for industrial use, and compatibility with chiral auxiliaries (e.g., menthyl groups).

- Limitations : Requires strict temperature control and expensive aluminum-based catalysts.

Alkylation of Cyclobutane Carboxylates

Alkylation of brominated cyclobutane precursors offers a route to introduce methyl esters.

Nucleophilic Substitution

- Reactants : Ethyl 1-bromocyclobutane-1-carboxylate and methyl iodide.

- Conditions : Potassium hydroxide in toluene at −35°C, followed by methyl iodide and hexamethylphosphoric triamide (HMPA).

Yield : 85% after 36 hours.

Key Step : The bromine atom at the cyclobutane bridgehead is displaced by a methoxy group under strongly basic conditions.

Photochemical [2 + 2] Cycloaddition Using Sorbic Acid

A sustainable approach involves UV-induced cycloaddition of sorbic acid derivatives.

Protocol:

Green Chemistry Benefits

Classical Synthesis via Pentaerythritol and Malonic Ester

This multi-step method, developed by Deutsch and Buchman, constructs the cyclobutane ring from pentaerythritol.

Steps:

- Dibromide Formation : Convert pentaerythritol to 2,2-bis(bromomethyl)-1,3-propanediol.

- Condensation : React with sodium malonic ester to form a spirocyclic intermediate.

- Hydrolysis and Oxidation : Hydrolyze to 1,1,3,3-cyclobutanetetracarboxylic acid, then decarboxylate.

- Esterification : Treat with methanol and HCl to yield the methyl ester.

Challenges : Low overall yield (~30%) due to multiple steps and side reactions.

Fischer Esterification of 1,3-Cyclobutanedicarboxylic Acid

Direct esterification of the diacid provides a straightforward route:

- Reflux 1,3-cyclobutanedicarboxylic acid with methanol and sulfuric acid.

- Isolate the monoester via fractional distillation.

Yield : >90%.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| [2 + 2] Cycloaddition | Fumarate + ketene acetal | −25°C, Al-based catalyst | 87% de | High | Industrial |

| Alkylation | Bromocyclobutane + MeI | −35°C, HMPA | 85% | Low | Lab-scale |

| Photocycloaddition | Sorbic acid + ethylenediamine | UV irradiation | 40% | Moderate | Green chem |

| Classical Synthesis | Pentaerythritol + malonic ester | Multi-step | 30% | None | Historical |

| Fischer Esterification | Diacid + MeOH | Reflux, H₂SO₄ | 90% | N/A | Universal |

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclobutanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 1,3-Cyclobutanedicarboxylic acid.

Reduction: 1,3-Cyclobutanedicarboxylic acid, 1-methyl alcohol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

1,3-Cyclobutanedicarboxylic acid, 1-methyl ester serves as an important building block in organic synthesis. Its unique structure allows for various transformations that are useful in creating more complex molecules.

- Synthesis of Cyclobutane Derivatives : The compound can be utilized in the synthesis of cyclobutane derivatives through reactions such as [2 + 2] cycloaddition. This method has been shown to yield high stereospecificity and efficiency, making it a valuable intermediate in organic synthesis .

- Photochemical Reactions : Recent studies have demonstrated that this compound can undergo photochemical reactions to form new cyclobutane-containing structures. For instance, a cyclobutane-containing diacid was synthesized from sorbic acid using clean photocycloaddition methods, showcasing the versatility of cyclobutane derivatives in synthetic applications .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential role as an intermediate in the synthesis of bioactive compounds.

- Antiviral Agents : Research indicates that derivatives of cyclobutane dicarboxylic acids are precursors for antiviral nucleoside analogs. These compounds are critical in developing medications targeting viral infections .

- Drug Formulation : The compound's ability to form esters makes it suitable for drug formulation processes. For example, Fischer esterification reactions involving 1-methyl ester have produced various esters that exhibit enhanced solubility and bioavailability compared to their acid counterparts .

Material Science

In materials science, this compound is being explored for its potential use in polymer synthesis.

- Polymerization Processes : The compound can undergo condensation reactions with alcohols to produce polyesters. These polymers may possess desirable mechanical properties and thermal stability, making them suitable for various applications ranging from packaging materials to biomedical devices .

- Green Chemistry Initiatives : The synthesis of cyclobutane-containing polymers aligns with green chemistry principles due to the potential for using renewable resources and minimizing waste during production processes .

Table 1: Synthesis Methods and Yields

| Method | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| [2 + 2] Cycloaddition | Cyclobutane Derivative | 85 | |

| Photocycloaddition | Cyclobutane Diacid | 40 | |

| Fischer Esterification | Cyclobutane Ester | 91 |

Table 2: Pharmaceutical Applications

Mechanism of Action

The mechanism by which 1,3-cyclobutanedicarboxylic acid, 1-methyl ester exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Size and Substitution Patterns

The following compounds are compared based on ring size, substituent positions, ester groups, and functional modifications:

Table 1: Key Structural and Thermodynamic Comparisons

Detailed Analysis of Key Differences

Ring Strain and Reactivity

- Cyclobutane Derivatives : The four-membered ring in this compound results in high ring strain, making it more reactive in ring-opening or isomerization reactions compared to five- or six-membered analogues . For example, the unsaturated derivative (Methyl 3,3-dimethyl-1-cyclobutene-1-carboxylate) exhibits even higher reactivity due to conjugated double bonds .

- Cyclohexane and Cyclopentane Analogues: The six-membered (1,3-cyclohexane) and five-membered (1,3-cyclopentane) derivatives have lower ring strain, leading to greater thermal stability. For instance, (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester is less prone to decomposition under standard conditions .

Substituent Effects

- Ester Groups : Methyl esters (e.g., this compound) are less sterically hindered than ethyl or isopropyl esters, facilitating nucleophilic attack in hydrolysis reactions. In contrast, diisopropyl esters (e.g., Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate) exhibit slower reaction kinetics due to steric bulk .

- Functional Modifications : Methoxy or hydroxyl groups (e.g., Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate ) enhance solubility in polar solvents, while aromatic substituents (e.g., dimethyl ester of (1α,2α,3α,4α)-2,4-bis(3,4-dihydroxyphenyl)-1,3-cyclobutanedicarboxylic acid ) introduce biological activity, such as antihistamine effects.

Thermodynamic Properties

- The fusion enthalpy of 1,1-cyclobutanedicarboxylic acid diethyl ester (65.8 ± 0.4 kJ/mol ) is significantly lower than typical cyclohexane derivatives, reflecting the strain-energy release upon melting.

Biological Activity

1,3-Cyclobutanedicarboxylic acid, 1-methyl ester (also known as methyl 1,3-cyclobutanedicarboxylate) is a cyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : C6H10O4

- Molecular Weight : 130.14 g/mol

- IUPAC Name : Methyl 1,3-cyclobutanedicarboxylate

- CAS Number : 1522-00-7

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has indicated that 1,3-cyclobutanedicarboxylic acid derivatives exhibit antimicrobial activity. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound was found to inhibit cell proliferation and promote cell cycle arrest in human cancer cells .

The biological effects of this compound can be attributed to its interaction with cellular targets:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulation of Cell Signaling Pathways : It affects pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression associated with cell growth and apoptosis.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of cyclobutanedicarboxylic acid. The results indicated that compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria, making them candidates for further development as antibacterial agents .

Study on Anticancer Effects

In a separate study, researchers investigated the effects of methyl 1,3-cyclobutanedicarboxylate on colorectal cancer cells. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers. This suggests its potential use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-cyclobutanedicarboxylic acid, 1-methyl ester, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclization of diethyl malonate with 1,3-bromochloropropane under sodium ethoxide catalysis, followed by ester hydrolysis to yield the dicarboxylic acid. Optimization of the cyclization step (e.g., temperature control at 60–80°C, inert atmosphere) and hydrolysis conditions (acidic vs. basic media) significantly impacts purity and yield . Sodium ethoxide concentration and reaction time must be tightly controlled to minimize side products like unreacted malonate esters .

Q. How is this compound utilized as an intermediate in anticancer drug synthesis?

- Application : It serves as a key precursor in synthesizing platinum-based anticancer agents, such as carboplatin and cisplatin. The cyclobutane ring’s rigidity enhances the stability of platinum complexes, improving drug-target interactions. Researchers must monitor stereochemical outcomes during ligand substitution reactions to ensure pharmacological activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use NIOSH-approved respirators (e.g., N95) to avoid inhalation of fine particulates, nitrile gloves for skin protection, and chemical goggles to prevent ocular exposure. Store in ventilated areas away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Emergency wash stations and spill kits should be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

- Analytical Strategy : Cross-validate data using differential scanning calorimetry (DSC) for melting behavior and HPLC-UV for purity assessment. Discrepancies may arise from polymorphic forms or residual solvents; recrystallization in anhydrous ethanol followed by Karl Fischer titration can standardize hydration states .

Q. What mechanistic insights explain the hydrolysis of 1,3-cyclobutanedicarboxylic acid esters under physiological conditions?

- Kinetic Analysis : The ester undergoes pH-dependent hydrolysis, with base-catalyzed mechanisms dominating above pH 7.5. Rate constants determined via NMR spectroscopy reveal that steric hindrance from the cyclobutane ring slows hydrolysis compared to linear analogs. Carbamimidothioic acid derivatives may form as byproducts during prolonged incubation .

Q. How can GC-MS and XRD be employed to characterize degradation products of this compound in environmental studies?

- Techniques : GC-MS with electron ionization (70 eV) identifies low-molecular-weight degradation fragments (e.g., acetone, diazene) by matching fragmentation patterns to NIST libraries. XRD quantifies crystallinity changes in polymer matrices treated with the compound, where decreased crystallinity (e.g., from 71.69% to 50.78%) indicates amorphous region disruption .

Q. What strategies mitigate side reactions during the synthesis of bicycloplatin derivatives from this intermediate?

- Optimization : Use anhydrous dimethylformamide (DMF) as a solvent to suppress ester hydrolysis during platinum coordination. Chelation kinetics monitored via UV-Vis spectroscopy show that maintaining a 2:1 ligand-to-platinum ratio minimizes uncoordinated carboxylate byproducts. Post-synthesis purification via size-exclusion chromatography removes metal aggregates .

Q. Why are acute toxicity data for this compound limited, and what precautions should researchers take?

- Risk Management : No OECD-compliant acute toxicity studies are publicly available. Apply ALARA (As Low As Reasonably Achievable) principles: conduct dose-ranging studies in cell lines (e.g., HEK293) before in vivo work. Use LC-MS/MS to quantify bioaccumulation in tissue samples, prioritizing liver and kidney due to carboxylate metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.